3,5-Dimethylbenzohydrazide

Description

Contextualization within Modern Organic and Bio-inorganic Chemistry

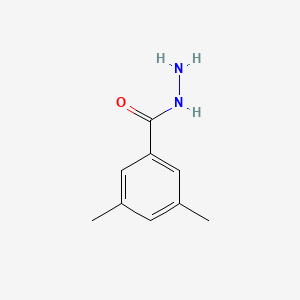

3,5-Dimethylbenzohydrazide is a carbohydrazide, a class of organic compounds characterized by a hydrazine (B178648) moiety linked to two acyl groups. Specifically, it is a derivative of benzohydrazide (B10538) with two methyl groups substituted at the 3 and 5 positions of the benzene (B151609) ring. This structural feature influences its chemical reactivity and biological interactions. In organic chemistry, hydrazides are versatile building blocks for the synthesis of a wide array of heterocyclic compounds. They are also utilized as intermediates in the preparation of more complex molecules.

The field of bio-inorganic chemistry investigates the role of metals in biological systems. shivajicollege.ac.indrpress.org Metal ions are crucial for a vast number of biological processes, and their coordination with organic ligands is a key area of study. shivajicollege.ac.injpionline.org this compound and its derivatives can act as ligands, binding to metal ions to form coordination complexes. jpionline.org The study of such complexes is significant for understanding enzymatic reactions, electron transfer processes, and the structural roles of metals in biological molecules. shivajicollege.ac.inmdpi.com The interaction of hydrazide-based ligands with transition metals is of particular interest due to the diverse coordination geometries and oxidation states these metals can adopt. mdpi.com

Significance and Scope of Research on this compound

Research on this compound and its analogs is driven by their potential applications in various fields, most notably in agriculture as insecticides. It is a key structural component of several diacylhydrazine insecticides, such as tebufenozide. wikipedia.orgnih.gov These compounds act as ecdysone (B1671078) agonists, disrupting the molting process in insects, particularly lepidopteran pests. wikipedia.orgnih.gov The 3,5-dimethyl substitution on the benzoyl ring is a feature that has been explored in structure-activity relationship studies to optimize insecticidal potency. researchgate.net

The scope of research extends to the synthesis of novel derivatives and their coordination complexes. The synthesis often involves the reaction of 3,5-dimethylbenzoic acid with hydrazine, followed by further functionalization. The resulting hydrazide can then be reacted with various aldehydes and ketones to form Schiff bases, which are also important ligands in coordination chemistry. chemmethod.com The characterization of these compounds and their metal complexes involves a range of spectroscopic and analytical techniques to elucidate their structure and properties. rsc.org These studies contribute to the fundamental understanding of coordination chemistry and the development of new materials with specific biological or chemical properties.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | N'-(tert-butyl)-3,5-dimethylbenzohydrazide | sigmaaldrich.com |

| CAS Number | 162752-59-2 | sigmaaldrich.comsriramchem.com |

| Molecular Formula | C13H20N2O | sriramchem.com |

| Molecular Weight | 220.31 g/mol | sigmaaldrich.com |

| Melting Point | 128-130 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| InChI Key | ZLHGTUBOTOKPQP-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dimethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-7(2)5-8(4-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXXNYJSWNHITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397447 | |

| Record name | 3,5-dimethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27389-49-7 | |

| Record name | 3,5-dimethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dimethylbenzohydrazide and Its Derivatives

Established Synthetic Pathways of 3,5-Dimethylbenzohydrazide

The synthesis of the core this compound structure is a fundamental process for the subsequent creation of more complex derivatives.

A primary and widely utilized method for synthesizing this compound involves the reaction of a 3,5-dimethylbenzoyl halide, most commonly 3,5-dimethylbenzoyl chloride, with hydrazine (B178648) hydrate. This reaction is a nucleophilic acyl substitution where the hydrazine attacks the electrophilic carbonyl carbon of the acyl halide, leading to the formation of the hydrazide and a hydrohalic acid byproduct.

The general reaction scheme is as follows:

3,5-Dimethylbenzoyl Chloride + Hydrazine Hydrate → this compound + Hydrochloric Acid

This reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. The resulting this compound can often be isolated as a solid product.

While the reaction with acyl halides is common, alternative methods for forming the hydrazide linkage exist. One such method involves the reaction of a methyl ester of 3,5-dimethylbenzoic acid with hydrazine hydrate. This process, known as hydrazinolysis, typically requires refluxing the reactants in a solvent like methanol. The reaction is monitored for completion, after which the solvent and any excess hydrazine are removed to yield the crude product.

Another approach starts with 3,5-dimethylbenzoic acid itself, which can be reacted directly with hydrazine hydrate, often with the use of a coupling agent to facilitate the condensation reaction.

Synthesis of Benzoheterocyclic Analogues and Related Derivatives

Building upon the core this compound structure, a variety of analogues have been synthesized, particularly those incorporating benzoheterocyclic moieties. These syntheses often involve the N'-acylation of a pre-formed hydrazide intermediate.

The synthesis of N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide is achieved through the reaction of N-tert-butyl-3,5-dimethylbenzohydrazide with 1,3-benzodioxole-5-carbonyl chloride. sci-hub.se This is another example of a nucleophilic acyl substitution, where the secondary amine of the N-tert-butyl-3,5-dimethylbenzohydrazide acts as the nucleophile. The reaction is typically performed in the presence of a base, such as triethylamine, to scavenge the HCl produced. sci-hub.se This compound has been noted for its significant insecticidal activity. nih.govevitachem.com

| Reactant 1 | Reactant 2 | Product |

| N-tert-Butyl-3,5-dimethylbenzohydrazide | 1,3-Benzodioxole-5-carbonyl chloride | N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide |

A similar synthetic strategy is employed for N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. The synthesis involves reacting N-tert-butyl-3,5-dimethylbenzohydrazide with 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride. sci-hub.se This reaction is carried out in a solvent like dichloromethane, often in an ice bath to control the reaction temperature, and in the presence of a base like triethylamine. sci-hub.se This derivative has also demonstrated high insecticidal properties. nih.gov

| Reactant 1 | Reactant 2 | Product |

| N-tert-Butyl-3,5-dimethylbenzohydrazide | 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride | N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide |

The synthesis of N'-tert-Butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide follows a comparable pathway, where a substituted chromanecarbonyl chloride is reacted with an appropriate hydrazide precursor. researchgate.netnih.govwiley.com The introduction of a methyl group on the chromane (B1220400) moiety has been shown to significantly enhance its insecticidal activity. researchgate.netnih.govwiley.com

| Reactant 1 | Reactant 2 | Product |

| N-tert-Butyl-5-methyl-6-chromanecarbohydrazide | 3,5-Dimethylbenzoyl chloride | N'-tert-Butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide |

Analogues with Varied Substitutions on Benzene (B151609) Rings of Benzoheterocycle Moiety

The synthesis of this compound analogues can be extended to include complex benzoheterocyclic moieties. A key synthetic strategy involves creating derivatives where the benzene ring of an attached benzoheterocycle features varied substitutions. This allows for fine-tuning the properties of the final molecule.

For instance, a series of N'-benzoheterocyclecarbonyl-N-tert-butyl-3,5-dimethylbenzohydrazide analogues have been synthesized. Research has demonstrated the synthesis of diacylhydrazine derivatives that incorporate a 1,4-benzodioxan group. researchgate.net The modification of substituents on the benzene portion of these heterocyclic systems can influence the biological specificity of the resulting compounds. researchgate.net

Synthesis of Diacylhydrazine Derivatives with Nitrogen Heterocyclic Moieties

A significant area of synthetic focus is the incorporation of nitrogen-containing heterocyclic rings into the diacylhydrazine framework. sioc-journal.cn These moieties can be introduced through the reaction of a primary hydrazide, like this compound, with a suitable heterocyclic carboxylic acid or acid chloride.

One common pathway involves the condensation of an acid hydrazide with a heterocyclic acyl chloride to form the diacylhydrazine linkage. ekb.eg For example, novel diacylhydrazine analogues have been synthesized by introducing a 1-[(6-chloropyrid-3-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl moiety. sioc-journal.cn

Another versatile method is the cyclization of diacylhydrazines to form five-membered heterocycles. The reaction of N,N'-diacylhydrazines with dehydrating agents such as phosphorus oxychloride can yield 1,3,4-oxadiazole (B1194373) derivatives. ekb.eggsconlinepress.com This transformation provides a direct route to embed the diacylhydrazine structure within a new heterocyclic system.

Table 1: Examples of Nitrogen Heterocyclic Moieties in Diacylhydrazine Derivatives

| Heterocyclic Moiety | Synthetic Approach | Reference |

|---|---|---|

| 1,2,3-Triazole | Condensation with a triazole-containing acyl component. | sioc-journal.cn |

| 1,3,4-Oxadiazole | Dehydrative cyclization of a diacylhydrazine precursor. ekb.eggsconlinepress.com | ekb.eggsconlinepress.com |

Introduction of Alkoxysulfenyl Groups to Diacylhydrazines

To modify the physicochemical properties of diacylhydrazines, alkoxysulfenyl groups can be introduced. Research has shown the synthesis of N-alkoxysulfenyl derivatives from parent N′-tert-butyl-N,N′-diacylhydrazines. acs.org A specific example is the creation of N-methoxysufenyl-N′-tert-butyl-N-4-ethylbenzoyl-N′-3,5-dimethylbenzoylhydrazide. acs.org This modification has been reported to improve solubility and hydrophobicity compared to the parent compounds. acs.org

Mechanistic Considerations in this compound Synthesis

Understanding the mechanisms behind the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and achieving desired outcomes.

Role of Specific Reagents and Catalysts in Yield and Selectivity

The choice of reagents and catalysts plays a pivotal role in determining the yield and selectivity of synthetic transformations. In the synthesis of 1,3,4-oxadiazoles from diacylhydrazines, a variety of dehydrating agents can be employed, including phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. gsconlinepress.com The effectiveness of these reagents can influence the efficiency of the cyclization reaction.

In more complex syntheses, the catalyst and solvent system can have a combined and critical role in the reaction's success. mdpi.com The selection of a specific catalyst can determine the reaction pathway and product formation. mdpi.com For instance, in certain multicomponent reactions, the catalyst's strength can dictate whether the process follows a three- or four-component pathway. mdpi.com Mechanistic studies on catalytic reactions, such as iron-catalyzed azidation, reveal that the catalyst can generate reactive intermediates that enable highly site-selective transformations under mild conditions. nih.gov These studies underscore the importance of understanding the catalyst's role in generating the species responsible for key bond-forming steps. nih.gov

Stereochemical Control in Derivative Synthesis

Achieving stereochemical control, particularly in the synthesis of complex derivatives with multiple chiral centers, is a significant challenge in synthetic chemistry. nih.gov The creation of specific stereoisomers often requires sophisticated strategies, as acyclic radical intermediates can be difficult to control due to the low differentiation between their two faces. nih.gov

Strategies to achieve stereocontrol include:

Catalyst-Controlled Reactions: The use of chiral catalysts, such as bifunctional thioureas or squaramides, can create a chiral environment around the reactants, favoring the formation of one stereoisomer over another. mdpi.com These catalysts often work by forming specific non-covalent interactions, like hydrogen bonds, to orient the substrates in a preferred geometry. mdpi.com

Substrate Control: Existing stereocenters within the starting material can influence the stereochemical outcome of subsequent reactions.

Reagent-Controlled Reactions: Chiral reagents or auxiliaries can be employed to direct the stereoselectivity of a reaction. For example, recent strategies have used a synergistic approach where an N-heterocyclic carbene (NHC) reagent and a co-catalyst (like a thiol or a Lewis acid) work together to control the facial selectivity of a hydrogen atom transfer to an acyclic radical. nih.gov

While template-dependent DNA polymerases exhibit very stringent stereoselectivity, this level of control is a major goal in synthetic chemistry. nih.gov

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to create more sustainable and environmentally benign processes. jocpr.com These approaches focus on reducing waste, minimizing energy consumption, and using safer materials. jocpr.comimist.ma

Key green chemistry strategies applicable to synthetic design include:

Use of Greener Solvents: Traditional volatile organic solvents can be replaced with safer alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com Water is particularly attractive due to its low cost and abundance. amazonaws.com

Catalysis: The use of catalysts is a cornerstone of green chemistry because they can increase reaction efficiency in small amounts and can often be recycled and reused. nih.gov This avoids the need for stoichiometric reagents that generate large amounts of waste. nih.gov

Energy Efficiency: Synthetic methods that operate at ambient temperature and pressure are preferred to minimize energy requirements. acs.org The use of alternative energy sources like microwave irradiation or ultrasound can often accelerate reactions, leading to shorter reaction times and reduced energy consumption. amazonaws.comsemanticscholar.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org

Table 2: Green Chemistry Approaches in Organic Synthesis

| Principle | Approach | Benefit | Reference |

|---|---|---|---|

| Safer Solvents | Utilizing water, supercritical fluids, or ionic liquids as the reaction medium. | Reduces toxicity and environmental impact of the process. jocpr.com | jocpr.comamazonaws.com |

| Catalysis | Employing recyclable catalysts (e.g., heterogeneous catalysts) instead of stoichiometric reagents. | Increases reaction rates, improves selectivity, and reduces waste. nih.gov | nih.gov |

| Energy Efficiency | Using microwave or ultrasonic irradiation; conducting reactions at ambient conditions. | Reduces energy consumption and often shortens reaction times. acs.orgsemanticscholar.org | acs.orgsemanticscholar.org |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering deep insights into the carbon-hydrogen framework. libretexts.org

¹H NMR Spectral Analysis of 3,5-Dimethylbenzohydrazide and its Derivatives

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different types of protons and their neighboring environments within a molecule. studymind.co.uk In this compound, the protons on the aromatic ring, the methyl groups, and the hydrazide moiety all exhibit characteristic chemical shifts.

Derivatives of this compound, such as Schiff bases, show additional signals corresponding to the new structural motifs. mdpi.com For instance, the formation of an azomethine group (-N=CH-) in a Schiff base introduces a new proton signal, the chemical shift of which is indicative of the electronic environment around this group. scirp.org The integration of these signals provides the ratio of protons in different environments.

The following table summarizes typical ¹H NMR spectral data for this compound and a representative derivative.

| Compound | Functional Group | Chemical Shift (δ, ppm) |

| This compound | Aromatic-H | 7.2 - 7.5 |

| -CH₃ | 2.3 - 2.5 | |

| -NH | 9.5 - 10.0 | |

| -NH₂ | 4.5 - 5.0 | |

| Schiff Base Derivative | Aromatic-H | 7.0 - 8.0 |

| -CH₃ | 2.3 - 2.6 | |

| -NH | 11.0 - 12.0 | |

| Azomethine (-N=CH-) | 8.0 - 8.5 |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the derivative.

¹³C NMR Spectral Analysis of this compound and its Derivatives

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound gives rise to a distinct signal. udel.edu The chemical shifts of the aromatic carbons, methyl carbons, and the carbonyl carbon are all identifiable. chemguide.co.uk

In derivatives like metal complexes or Schiff bases, shifts in the ¹³C NMR spectrum can indicate the points of coordination or functionalization. ekb.egscispace.com For example, the coordination of a metal to the carbonyl oxygen or the nitrogen of the hydrazide group can cause a downfield or upfield shift of the corresponding carbon signal. libretexts.org

A representative table of ¹³C NMR spectral data is provided below.

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

| This compound | Carbonyl (C=O) | 165 - 170 |

| Aromatic C (quaternary) | 135 - 140 | |

| Aromatic C-H | 125 - 130 | |

| Methyl (-CH₃) | 20 - 25 | |

| Schiff Base Derivative | Carbonyl (C=O) | 160 - 165 |

| Azomethine (-C=N-) | 145 - 155 | |

| Aromatic C (quaternary) | 135 - 140 | |

| Aromatic C-H | 120 - 135 | |

| Methyl (-CH₃) | 20 - 25 |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the derivative.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.org

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. vscht.cz Key vibrations include the N-H stretching of the amine and amide groups, the C=O stretching of the carbonyl group, and the C-H stretching of the aromatic and methyl groups. nih.gov The formation of derivatives, such as Schiff bases, introduces new characteristic bands, like the C=N stretching of the azomethine group. nih.gov

The table below lists the characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H (Amine/Amide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=O (Carbonyl) | Stretching | 1640 - 1680 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| N-H | Bending | 1550 - 1650 |

Analysis of Hydrogen Bonding Interactions through IR Data

IR spectroscopy is particularly sensitive to hydrogen bonding. The position and shape of the N-H and O-H stretching bands can provide evidence for both intramolecular and intermolecular hydrogen bonding. In the solid state, extensive hydrogen bonding in this compound and its derivatives often leads to a broadening of these absorption bands. Changes in the C=O stretching frequency can also indicate its involvement in hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. msu.edu It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation. libretexts.org The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will exhibit characteristic losses of small molecules or radicals, such as the loss of NH₂, H₂N-NH, and the cleavage of the benzoyl group. miamioh.edu This fragmentation is crucial for confirming the structure of the parent molecule and its derivatives. medkoo.comsmolecule.com

Fragmentation Pattern Analysis for Structural Elucidation

In addition to providing accurate mass, mass spectrometry offers insights into the molecular structure through the analysis of fragmentation patterns. libretexts.org When subjected to ionization techniques like electron ionization (EI), the this compound molecule fragments in a predictable manner, yielding a unique mass spectrum that acts as a molecular "fingerprint". msu.edu

The fragmentation process involves the breaking of covalent bonds within the molecular ion, leading to the formation of smaller, charged fragments. uni-saarland.de The analysis of the m/z values of these fragment ions allows for the piecing together of the original molecular structure. For this compound, characteristic fragments would be expected from the cleavage of the benzoyl and hydrazide moieties. The localization of the initial charge on a heteroatom, such as nitrogen or oxygen, can influence the fragmentation pathways. msu.edu Common fragmentation patterns include the loss of small neutral molecules. savemyexams.com The interpretation of these patterns, often aided by tandem mass spectrometry (MS/MS) experiments where specific ions are selected and further fragmented, is a powerful method for confirming the connectivity of atoms within the molecule. europa.eu

X-ray Crystallography for Solid-State Structure Elucidation

The process begins with the growth of a suitable single crystal, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is used to generate a three-dimensional electron density map of the crystal, from which the positions of the individual atoms can be determined. nih.gov

Determination of Crystal System and Space Group

The first step in analyzing the X-ray diffraction data is to determine the crystal system and space group. The crystal system describes the symmetry of the unit cell, the basic repeating unit of the crystal lattice. nih.gov There are seven crystal systems. nih.gov The space group provides a more detailed description of the symmetry elements within the crystal, including translational symmetry operations like screw axes and glide planes. muni.cz The determination of the space group is crucial for understanding how the molecules are arranged in the crystal. nih.gov For example, a search of existing structural databases for related compounds reveals that similar structures, such as (E)-6-(bromomethylene)-5,6-dihydro-4,4-dimethyl-2-phenyl-4H-1,3,4-oxadiazinium bromide, crystallize in the monoclinic space group P2₁/c. researchgate.net Another related compound, C₂₈H₁₆O₈, also crystallizes in a monoclinic system with the space group P2₁/n. researchgate.net

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···O Interactions)

The packing of this compound molecules in the crystal is governed by a network of intermolecular interactions. nih.gov Hydrogen bonds are particularly significant in directing the crystal packing. libretexts.orgwikipedia.org In this compound, the N-H and C=O groups of the hydrazide moiety are capable of forming strong N-H···O hydrogen bonds, which are a specific type of dipole-dipole interaction. libretexts.orgchemguide.co.uk These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net

In addition to classical hydrogen bonds, weaker interactions such as C-H···O interactions can also play a role in stabilizing the crystal structure. mdpi.com These interactions, where a carbon-bound hydrogen atom acts as the donor, are increasingly recognized as important in molecular recognition and crystal engineering. mdpi.com The analysis of these various intermolecular contacts provides a detailed understanding of the forces that hold the crystal lattice together. mdpi.com

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its quantification in various samples. jasco-global.comepa.gov HPLC separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. pjoes.com

For purity assessment, a sample of this compound is injected into the HPLC system, and the resulting chromatogram is analyzed. A single, sharp peak at a specific retention time indicates a high degree of purity. The presence of additional peaks suggests the presence of impurities. chromatographyonline.com Diode-array detection (DAD) can be used to assess peak purity by comparing the UV-Vis spectra across a single chromatographic peak. lcms.cz

For quantitative analysis, a calibration curve is typically constructed by running a series of standards of known concentration. jasco-global.com The peak area of this compound in an unknown sample can then be compared to the calibration curve to determine its concentration. The development of a robust HPLC method involves optimizing parameters such as the column, mobile phase composition, and flow rate to achieve good separation and peak shape. jasco-global.compjoes.com The limits of detection (LOD) and quantification (LOQ) are important parameters that define the sensitivity of the method. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide array of compounds, including hydrazide derivatives. jneonatalsurg.com The development of a robust HPLC method is essential for ensuring accurate and reproducible results. researchgate.net This process involves the systematic optimization of several chromatographic parameters to achieve the desired separation and detection of the target analyte. jneonatalsurg.com

Method Development:

The development of an HPLC method for this compound would typically involve a reversed-phase approach, which is well-suited for moderately polar compounds. researchgate.net Key considerations in method development include:

Column Selection: A C18 column is a common initial choice for reversed-phase chromatography, offering good retention and selectivity for a broad range of analytes. researchgate.netnih.gov

Mobile Phase Composition: The mobile phase, a mixture of a weak acid in water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to control the retention and elution of the analyte. The pH of the aqueous phase can significantly influence the retention of ionizable compounds. americanpharmaceuticalreview.com

Detection: UV detection is a standard and effective method for compounds containing a chromophore, such as the aromatic ring in this compound. The selection of an appropriate wavelength is critical for maximizing sensitivity.

Validation:

Once a suitable method is developed, it must be validated to ensure its reliability for its intended purpose. researchgate.net Validation parameters, as often stipulated by guidelines from bodies like the International Council for Harmonisation (ICH), include:

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. For instance, a method for a related hydrazone compound demonstrated linearity over a concentration range of 5 µg/mL to 40 µg/mL with a correlation coefficient (r²) of 0.9980. pensoft.net

Accuracy: This measures the closeness of the test results to the true value. It is often assessed by analyzing samples with known concentrations.

Precision: This assesses the degree of scatter between a series of measurements. It is typically evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For a derivative of 3,5-dimethylbenzamide, the LOD and LOQ were reported as 0.1 ng and 0.2 ng, respectively. nih.gov

Robustness: This evaluates the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A hypothetical validated HPLC method for this compound is summarized in the interactive table below.

Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for aromatic compounds. |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid | A common reversed-phase eluent; formic acid helps to improve peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 235 nm | Aromatic compounds typically exhibit strong absorbance in this region. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu This makes it an invaluable tool for the identification and quantification of volatile and semi-volatile organic compounds, including derivatives of this compound. nist.gov

Principles and Application:

In GC-MS, the sample is first vaporized and separated into its individual components in the gas chromatograph. etamu.edu The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparing it to spectral libraries. nist.gov

For compounds like this compound, which contain polar functional groups (-NH, -NH2, C=O), derivatization is often necessary to increase their volatility and thermal stability for GC analysis. research-solution.comjfda-online.com Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, or acylation. jfda-online.comresearchgate.net

Research Findings:

While specific GC-MS studies focusing solely on this compound are not extensively documented in the provided search results, the general principles of GC-MS analysis of related compounds provide a clear framework. For instance, GC-MS has been widely used for the profiling of secondary metabolites in various natural extracts, where different classes of compounds, including those with hydrazide-like structures, are identified. mdpi.comnih.gov The analysis typically involves comparing the retention times and mass fragmentation patterns of the analytes with those of known standards or library data. nist.gov

A hypothetical GC-MS analysis of a derivatized this compound would yield a total ion chromatogram (TIC) with a distinct peak at a specific retention time. The mass spectrum of this peak would show a molecular ion (or a characteristic fragment of the derivatized molecule) and a series of fragment ions that are indicative of the compound's structure.

Interactive Data Table: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Condition | Purpose |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, non-polar column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium | An inert gas that carries the sample through the column. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min | A temperature program to separate compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole | A common type of mass analyzer used in GC-MS systems. |

| Scan Range | 50-500 m/z | A typical mass range to detect the molecular ion and fragment ions of the derivatized analyte. |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems like atoms and molecules. mdpi.comspectroscopyonline.com Calculations for benzohydrazide (B10538) derivatives are frequently performed using hybrid functionals, such as B3LYP, paired with basis sets like 6-31G**++ or 6-31G(d,p), to achieve a balance between accuracy and computational cost. nih.govworldscientific.com These methods provide a robust foundation for analyzing the molecule's geometry, reactivity, and spectroscopic properties.

Geometry Optimization and Electronic Structure Analysis

The first step in most computational analyses is geometry optimization, a process that determines the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. ekb.eg This process systematically adjusts atomic positions to minimize the forces on each atom. ekb.egmdpi.com For 3,5-Dimethylbenzohydrazide, DFT calculations would yield precise bond lengths, bond angles, and dihedral angles. Based on studies of structurally similar benzohydrazide derivatives, the optimized geometry would confirm the planarity of the benzene (B151609) ring and provide detailed spatial arrangements of the hydrazide and dimethyl functional groups. dntb.gov.uamdpi.com

The electronic structure defines the distribution and energies of electrons within the molecule, which is fundamental to its chemical behavior. Analysis of the electronic structure provides a map of electron density and identifies the molecular orbitals involved in chemical bonding and reactions.

Table 1: Representative Theoretical Geometrical Parameters for Benzohydrazide Derivatives This table presents typical bond length and angle values for the core benzohydrazide structure based on DFT calculations of related compounds. Specific values for this compound would be determined through a dedicated optimization calculation.

| Parameter | Typical Calculated Value (B3LYP) |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N (Amide) Bond Length | ~1.35 Å |

| N-N (Hydrazine) Bond Length | ~1.40 Å |

| N-H Bond Length | ~1.02 Å |

| C=O-N Bond Angle | ~122° |

| C-N-N Bond Angle | ~118° |

HOMO-LUMO Energy Gap Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. walshmedicalmedia.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. worldscientific.com For substituted benzohydrazides, this energy gap has been calculated to be in the range of 3.5 to 4.5 eV. worldscientific.comscispace.com Analysis of the HOMO and LUMO energies allows for the calculation of various global reactivity descriptors, which quantify different aspects of a molecule's reactivity. walshmedicalmedia.com

Table 2: Calculated FMO Energies and Reactivity Descriptors for a Representative Benzohydrazide Derivative Data derived from computational studies on substituted benzohydrazides using DFT (B3LYP functional). scispace.com

| Parameter | Typical Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -9.06 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -5.59 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.47 | Indicates chemical reactivity and stability |

| Ionization Potential (I) | 9.06 | Energy required to remove an electron (-EHOMO) |

| Electron Affinity (A) | 5.59 | Energy released when an electron is added (-ELUMO) |

| Chemical Hardness (η) | 1.74 | Measures resistance to charge transfer ((I-A)/2) |

| Electrophilicity Index (ω) | 5.36 | Describes electrophilic power (μ2/2η) |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. rsc.orgvjst.vn The MEP surface is colored based on its electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. rasayanjournal.co.inresearchgate.net

For this compound, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen atom and, to a lesser extent, the nitrogen atoms of the hydrazide group. These electronegative atoms are the primary sites for interacting with electrophiles or forming hydrogen bonds. Conversely, the regions around the N-H and aromatic C-H protons would display a positive potential (blue), identifying them as sites for nucleophilic attack. nih.govscispace.com

Vibrational Frequency Analysis for Spectroscopic Correlation

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. spectroscopyonline.com By calculating the harmonic frequencies of the molecule's normal modes of vibration, a theoretical spectrum can be generated. ethz.ch Comparing these calculated frequencies with experimental data helps to confirm the molecular structure and provides a detailed understanding of the vibrational characteristics of specific functional groups. nih.govnepjol.info

For this compound, the analysis would identify characteristic stretching and bending vibrations. Key vibrational modes include the N-H stretch, the C=O stretch of the carbonyl group, C-N stretching, aromatic ring vibrations, and the various modes associated with the methyl groups. nih.gov Calculated frequencies are often scaled by a small factor to better match experimental values, accounting for anharmonicity and approximations in the computational method. arxiv.org

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Frequencies are based on typical ranges observed in DFT calculations of related aromatic hydrazides.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3200 - 3350 | Stretching of the amine N-H bonds in the hydrazide group. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the benzene ring. |

| CH₃ Stretch (asymmetric/symmetric) | 2920 - 2980 | Stretching vibrations of the methyl group C-H bonds. |

| C=O Stretch | 1640 - 1680 | Stretching of the carbonyl double bond, a strong IR absorption. |

| N-H Bend | 1580 - 1620 | Bending (scissoring) motion of the -NH₂ group. |

| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching vibrations of the benzene ring. |

TD-DFT for Electronic Transitions and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules and to predict their electronic absorption spectra (UV-Vis). mdpi.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption bands. shd-pub.org.rs

For an aromatic compound like this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λ_max) and identify the nature of the underlying electronic transitions, such as π → π* and n → π* transitions. spectroscopyonline.comworldscientific.com The π → π* transitions typically originate from the π-system of the benzene ring and the carbonyl group, while n → π* transitions involve the non-bonding lone-pair electrons on the oxygen and nitrogen atoms. These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra. vjst.vn

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. semanticscholar.org Unlike DFT, which typically focuses on static, minimum-energy structures, MD simulations solve Newton's equations of motion for all atoms in the system, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Conformational Analysis and Dynamic Behavior in Solution

In solution, the molecule is not static but exists as a dynamic equilibrium of various conformers. The stability of these conformers is influenced by several factors, including torsional strain, steric hindrance from the two methyl groups on the phenyl ring, and the potential for intramolecular hydrogen bonding between the amide proton and the terminal amino group. libretexts.org Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the potential energy surface for rotation around these bonds. mdpi.com Such calculations would identify the lowest energy (most stable) conformations. It is generally expected that conformations minimizing steric clash between the bulky dimethylphenyl group and the hydrazide moiety would be favored. libretexts.org The dynamic behavior refers to the rapid interconversion between these stable conformations at ambient temperatures. ethz.ch

Protein-Ligand Interaction Dynamics (if applicable for derivatives)

While a ligand may adopt a specific conformation when docked into a protein's binding site, this represents only a static snapshot. Protein-ligand interaction dynamics, typically studied using molecular dynamics (MD) simulations, provide a more realistic view of the complex's behavior over time. nih.gov MD simulations model the movements of every atom in the protein-ligand system, offering insights into the stability of the binding and the nature of the interactions. researchgate.net

For a derivative of this compound bound to a target protein, an MD simulation would track its movement within the binding pocket. Key parameters analyzed from these simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the ligand's atoms from their initial docked position. A low and stable RMSD value suggests the ligand remains securely bound in its predicted pose. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues over the course of the simulation. This can highlight which parts of the ligand or protein are flexible or rigid upon binding. researchgate.net

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein residues. A high occupancy of specific hydrogen bonds signifies their importance in anchoring the ligand. researchgate.net

These dynamic studies are crucial for confirming the stability of predicted binding modes and understanding how subtle conformational changes in both the ligand and the protein can influence binding affinity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comchalcogen.ro By quantifying physicochemical properties (known as molecular descriptors), QSAR models can predict the activity of new, unsynthesized compounds and identify the key structural features required for that activity. nih.gov

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of benzohydrazide derivatives, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. jprdi.vnnih.gov The process involves several steps:

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, atom counts) and 3D descriptors (e.g., steric fields, electrostatic potentials). nih.gov

Model Building: Statistical techniques, most commonly Multiple Linear Regression (MLR), are used to build an equation that links a selection of descriptors to the biological activity. jprdi.vnscielo.org.mx

Validation: The model's statistical significance and predictive power are rigorously assessed. Internal validation is often performed using cross-validation (e.g., leave-one-out), while external validation involves using the model to predict the activity of a separate "test set" of compounds that were not used in model development. nih.govrsc.org

A statistically robust QSAR model is characterized by high correlation coefficients (R²) and cross-validated correlation coefficients (q²), and low standard errors. nih.gov

Table 1: Representative Statistical Parameters for a QSAR Model This table presents typical validation metrics for a hypothetical QSAR model.

| Statistical Parameter | Description | Typical Value |

|---|---|---|

| n | Number of compounds in the training set | 46 |

| R² (Correlation Coefficient) | The proportion of variance in the biological activity that is predictable from the descriptors. | > 0.6 |

| q² (Cross-validated R²) | A measure of the model's internal predictive ability. | > 0.5 |

| F-statistic | A measure of the model's statistical significance. | High value |

| SEE (Standard Error of Estimate) | A measure of the model's accuracy in fitting the data. | Low value |

| R²_pred (External R²) | The R² value for the external test set, measuring external predictive power. | > 0.5 |

Identification of Key Structural Features Influencing Efficacy

The primary goal of a QSAR model is not just prediction, but also interpretation. mdpi.com The descriptors that appear in the final QSAR equation are those that have the most significant impact on biological activity. For benzohydrazide derivatives, QSAR studies might identify the importance of:

Steric Properties: Descriptors related to the size and shape of substituents on the phenyl ring. The CoMFA (Comparative Molecular Field Analysis) technique, a 3D-QSAR method, generates contour maps that show regions where bulky groups increase or decrease activity. rsc.orgnih.gov The presence of the two methyl groups in this compound would contribute significantly to these steric fields.

Electronic Properties: The electronic nature of the molecule, such as the distribution of charges, can be critical for interactions with a biological target. chalcogen.ro Descriptors like atom-centered charges or electrostatic field values can highlight the importance of electron-donating or electron-withdrawing groups. The methyl groups at the 3 and 5 positions are weakly electron-donating, which could influence the reactivity of the phenyl ring.

Hydrophobicity: The lipophilicity of the molecule (often represented by LogP) can be crucial for its ability to cross cell membranes and reach its target.

By analyzing the QSAR model, researchers can rationalize why certain compounds are more active than others and guide the design of new derivatives with improved efficacy. scielo.org.mxinventi.in

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. scielo.org.mxnih.gov It is widely used to screen virtual compound libraries and to understand the molecular basis of a ligand's activity by visualizing its interactions within the protein's active site. nih.gov

Prediction of Binding Modes and Affinities

In a docking study involving a derivative of this compound, the compound is computationally placed into the binding site of a target protein whose 3D structure is known. A scoring function is then used to estimate the binding affinity, typically expressed as a docking score in kcal/mol, where a more negative value indicates a stronger predicted interaction. jprdi.vn

The analysis of the best-scoring docked pose reveals the specific binding mode, which includes:

Hydrogen Bonds: Interactions between hydrogen bond donors (like the N-H groups of the hydrazide) and acceptors (like carbonyl oxygens or nitrogen atoms) on the protein. inventi.in

Hydrophobic Interactions: Interactions between the nonpolar parts of the ligand (such as the dimethyl-substituted phenyl ring) and hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Phenylalanine) in the binding pocket.

Pi-Interactions: These can include pi-pi stacking (between the ligand's phenyl ring and an aromatic residue like Tyrosine) or cation-pi interactions (between the phenyl ring and a positively charged residue like Lysine). bahargroup.org

These predicted interactions provide a structural hypothesis for how the compound achieves its biological effect, which can then be tested and verified through further experimental work. jprdi.vntubitak.gov.tr

Table 2: Example of Predicted Interactions from a Molecular Docking Study This table illustrates the type of data obtained from docking a hypothetical this compound derivative into a protein active site.

| Interacting Residue | Interaction Type | Distance (Å) | Ligand Moiety Involved |

|---|---|---|---|

| GLN 514 | Hydrogen Bond | 2.1 | Carbonyl Oxygen |

| ASN 554 | Hydrogen Bond | 2.3 | Amine N-H |

| LEU 480 | Hydrophobic | 3.8 | Phenyl Ring |

| PHE 512 | Hydrophobic | 4.1 | Methyl Group |

| TYR 490 | Pi-Pi Stacking | 4.5 | Phenyl Ring |

Analysis of Ligand-Receptor Interactions

Computational chemistry and molecular modeling are powerful tools for investigating the interactions between a ligand, such as this compound, and its biological receptor at the atomic level. researchgate.netmdpi.com These in silico methods, including molecular docking and molecular dynamics simulations, predict the preferred binding orientation, affinity, and stability of a ligand-receptor complex. researchgate.net This provides valuable insights into the structural basis of a compound's activity and can guide the design of new, more potent molecules. nih.govnih.gov

Despite the utility of these computational approaches, a detailed analysis of the specific ligand-receptor interactions for this compound is not extensively documented in publicly available scientific literature. While the broader class of benzohydrazides and more complex derivatives containing the 3,5-dimethylbenzoyl moiety have been the subject of such studies, the specific binding modes and interaction patterns for the parent compound, this compound, remain largely uncharacterized in dedicated computational reports.

Research on related, more substituted diacylhydrazine compounds indicates that the ecdysone (B1671078) receptor (EcR), a nuclear receptor in insects, is a primary biological target. nih.govpnas.org These studies suggest that the diacylhydrazine scaffold, to which this compound belongs, acts as an agonist, mimicking the natural hormone 20-hydroxyecdysone. pnas.org The binding of these compounds to the EcR's ligand-binding pocket triggers a cascade of developmental events, such as premature molting. nih.gov

Computational studies on these complex derivatives often reveal that the binding is stabilized by a network of hydrophobic interactions and hydrogen bonds between the ligand and specific amino acid residues within the receptor's binding site. However, without specific molecular docking or simulation studies on this compound itself, a detailed enumeration of its interacting residues, binding energy, and specific conformational changes in the receptor is not possible. The addition of methyl groups at the 3- and 5-positions on the benzoyl ring is known to potentially increase steric hindrance, which could influence its binding efficiency with biological targets compared to less substituted analogs.

Future computational modeling studies focusing specifically on this compound would be necessary to elucidate its precise interaction with potential receptor targets. Such studies would involve docking the compound into the active site of relevant receptors, like the ecdysone receptor, to predict binding affinity and key interactions.

Biological and Pharmacological Investigations of 3,5 Dimethylbenzohydrazide Derivatives

Insecticidal Activity and Ecdysone (B1671078) Agonist Properties

Derivatives of 3,5-dimethylbenzohydrazide are recognized as a potent class of insect growth regulators (IGRs). Their primary mode of action is through the mimicry of the natural insect molting hormone, 20-hydroxyecdysone, which classifies them as ecdysone agonists. This activity disrupts the normal developmental processes in susceptible insects, leading to significant mortality.

Mechanism of Action as Ecdysone Agonists

The insecticidal effect of this compound derivatives stems from their function as non-steroidal ecdysone agonists. wikipedia.org These compounds bind to the ecdysone receptor complex, a key regulator of insect development and molting. wikipedia.orgnii.ac.jp This binding action mimics the natural molting hormone, 20-hydroxyecdysone, initiating a premature and incomplete molting process in larvae. nih.gov Unlike the natural hormone, which is broken down after signaling, these synthetic agonists are persistent. nih.gov This persistence leads to a continuous activation of genes that are normally up-regulated during a molt, while preventing the expression of genes that should be active in the absence of the hormone. nih.gov Consequently, the affected larvae cease feeding and undergo a lethal, faulty molt. nih.gov

Efficacy against Specific Agricultural Pests (e.g., Spodoptera litura F)

The common cutworm, Spodoptera litura, is a significant polyphagous pest that causes substantial damage to a wide range of crops. jeb.co.inthepharmajournal.com Research has demonstrated the high insecticidal activity of this compound derivatives against this pest. sci-hub.seevitachem.com For instance, specific benzoheterocyclic analogues of N-tert-butyl-N'-benzoyl-3,5-dimethylbenzohydrazide have shown potent efficacy. sci-hub.seevitachem.com Laboratory bioassays confirm that these new chemistry insecticides can be highly toxic to S. litura larvae, with some compounds achieving 100% mortality within 72 hours of application. wright.edu The effectiveness of these compounds makes them promising candidates for inclusion in integrated pest management programs aimed at controlling S. litura populations. wright.edu

Table 1: Insecticidal Activity of this compound Derivatives against Spodoptera litura

| Compound | Activity Level | Reference |

|---|---|---|

| N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide | High; Superior to parent compound and equal to Tebufenozide | sci-hub.se |

| N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | High; Superior to parent compound and equal to Tebufenozide | sci-hub.se |

| Emamectin benzoate (B1203000) (a new chemistry insecticide) | Highly toxic; LC50 of 30.54 ppm after 24h | wright.edu |

| Chlorantraniliprole (a new chemistry insecticide) | Lethal; LC50 of 47.03 ppm after 24h | wright.edu |

Structure-Activity Relationship (SAR) for Insecticidal Efficacy

The insecticidal potency of this compound derivatives is heavily influenced by their chemical structure. nii.ac.jp Structure-activity relationship (SAR) studies have been crucial in designing more effective compounds. A key finding is that modifying the N'-benzoyl group of the parent molecule, N-tert-butyl-N'-benzoyl-3,5-dimethylbenzohydrazide, can significantly enhance activity. sci-hub.se Researchers synthesized a series of analogues where the phenyl group was replaced with various benzoheterocycles, inspired by the structure of the natural hormone 20-hydroxyecdysone. sci-hub.se The introduction of benzodioxole and benzodioxane rings, for example, resulted in compounds with insecticidal activities superior to the original compound. sci-hub.se These modifications highlight that specific geometric and electronic features of the molecule are critical for potent ecdysone agonistic activity. nii.ac.jp

Comparative Studies with Commercial Insecticides (e.g., Tebufenozide)

Tebufenozide was one of the first commercialized insecticides from the diacylhydrazine class, acting as a lepidopteran-specific ecdysone agonist. wikipedia.orgsci-hub.se It is often used as a benchmark in the development of new insecticidal compounds. evitachem.com Studies have shown that novel derivatives of this compound can match or even exceed the efficacy of Tebufenozide. sci-hub.se Specifically, N-tert-butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide and N-tert-butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide demonstrated insecticidal activities against the common cutworm (Spodoptera litura F) that were equal to that of Tebufenozide. sci-hub.seevitachem.com These findings are significant as they identify new lead compounds that are competitive with established commercial products. evitachem.com

Table 2: Comparative Efficacy of this compound Derivatives and Tebufenozide

| Compound | Target Pest | Comparative Efficacy | Reference |

|---|---|---|---|

| N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide | Spodoptera litura F | Equal to Tebufenozide | sci-hub.se |

| N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | Spodoptera litura F | Equal to Tebufenozide | sci-hub.se |

| Chromafenozide | Lepidopteran species | Potent insecticide with high selectivity | evitachem.com |

Cholinesterase Inhibitory Properties

Beyond their use in agriculture, derivatives of benzohydrazide (B10538) and related benzamide (B126) structures are being investigated for their therapeutic potential, particularly in the context of neurodegenerative diseases. nih.gov This research focuses on their ability to inhibit cholinesterase enzymes.

Potential for Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. frontiersin.org One of the primary therapeutic strategies for AD is to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. jrespharm.com This is achieved by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov

Research into novel benzamide and benzothiazolone derivatives has shown that these classes of compounds can act as dual inhibitors of both AChE and BChE. nih.govmdpi.com For example, certain novel N-(4-chlorobenzyl)-3,4-dimethoxy-N-(m-substituted)benzamide derivatives exhibited a dual inhibitory character. nih.gov Similarly, synthesized benzothiazolone derivatives were found to inhibit cholinesterases, with some compounds showing potent inhibition of BChE, suggesting they could be candidate agents for AD treatment. mdpi.com While direct studies on this compound itself for this purpose are less common, the broader research into benzohydrazide and benzamide scaffolds indicates a promising avenue for developing new drugs for central nervous system-related diseases like Alzheimer's. nih.gov

Mechanism of Cholinesterase Inhibition

Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine by the enzyme acetylcholinesterase (AChE). nih.govwikipedia.org This inhibition leads to an increase in the concentration and duration of action of acetylcholine at the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis. nih.govwikipedia.orgresearchgate.net The mechanism of inhibition typically involves the inhibitor binding to the active site of the cholinesterase enzyme. nih.gov This active center has two main sites: an anionic site and an esteratic site. nih.gov Inhibitors can interact with these sites, often forming a covalent bond with a critical serine residue in the esteratic site, which blocks the normal hydrolysis of acetylcholine. nih.govmdpi.com

While various heterocyclic derivatives, such as those based on benzothiazolone or quinazoline, have been identified as potent inhibitors of cholinesterases (both acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), there is a notable lack of specific research in the currently available scientific literature focusing on the cholinesterase-inhibiting activity of direct this compound derivatives. mdpi.comnih.gov However, the broader class of hydrazone derivatives is known to be investigated for this activity. mdpi.com Studies on compounds like 3,4-dihydroquinazoline derivatives have shown that some can be potent and selective inhibitors of BChE, binding to both the catalytic and peripheral sites of the enzyme. nih.gov For instance, certain benzothiazolone derivatives have demonstrated significant BChE inhibition with IC50 values as low as 1.21 µM. mdpi.com These findings suggest that heterocyclic systems derived from hydrazides are a promising area for the discovery of new cholinesterase inhibitors, though the specific potential of the this compound scaffold remains to be explored.

Antimicrobial Activity of this compound Derivatives

The hydrazide-hydrazone scaffold and its subsequent cyclized products, such as pyrazoles and triazoles, are frequently associated with significant antimicrobial properties. mdpi.comresearchgate.net

Antibacterial Efficacy (e.g., against E. coli, S. aureus)

Hydrazide-hydrazone derivatives have demonstrated notable antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com In some cases, these compounds have shown potency greater than that of standard antibiotics like ampicillin (B1664943). mdpi.com For example, certain hydrazide-hydrazone derivatives exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against S. aureus and 12.5 µg/mL against E. coli. mdpi.com

Derivatives incorporating the 3,5-dimethylphenyl group have also been evaluated. In a study of biphenyl (B1667301) derivatives, a compound featuring a 3',5'-dimethyl substitution was synthesized and tested, although it did not emerge as the most potent in its series. nih.gov Other research has focused on pyrazole (B372694) derivatives, which can be synthesized from hydrazides. Thymol-derived dihydropyrimidinones have shown activity against methicillin-resistant S. aureus (MRSA), indicating the potential of complex heterocyclic systems. frontiersin.org For instance, ethyl 3,5-dibromoorsellinate, which features a disubstituted phenyl ring, showed selective and potent activity against S. aureus with an MIC of 4 µg/mL and a large inhibition zone of 31 mm, but was inactive against E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Hydrazide and Pyrazole Derivatives

| Compound Class | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Hydrazide-hydrazone derivative | S. aureus | MIC | 6.25 µg/mL | mdpi.com |

| Hydrazide-hydrazone derivative | E. coli | MIC | 12.5 µg/mL | mdpi.com |

| Ethyl 3,5-dibromoorsellinate | S. aureus ATCC 25923 | Inhibition Zone | 31 mm | nih.gov |

| Ethyl 3,5-dibromoorsellinate | S. aureus ATCC 25923 | MIC | 4 µg/mL | nih.gov |

| Ethyl 3,5-dibromoorsellinate | E. coli | Inhibition Zone | No inhibition | nih.gov |

| Thymol dihydropyrimidinone derivative (3i) | MRSA | MIC | 50.0 µM | frontiersin.org |

Antifungal Properties

The search for new antifungal agents has led to the investigation of various heterocyclic compounds derived from hydrazides. d-nb.infonih.govnih.gov Pyrazolecarboxamide derivatives containing a hydrazone moiety have been synthesized and shown to possess favorable antifungal activity against plant pathogenic fungi like Gibberella zeae. d-nb.info In one study, the most active compounds demonstrated over 50% inhibition of fungal growth at a concentration of 50 mg/L. d-nb.info

The substitution pattern on the aromatic ring is critical for antifungal efficacy. Research on benzyl (B1604629) ester derivatives identified the 3,5-dichlorobenzyl fragment as a highly active pharmacophore against fungi such as Botrytis cinerea and Rhizoctonia solani. nih.gov This highlights the importance of halogen substitutions at the 3 and 5 positions of the phenyl ring, a feature shared with the dimethyl substitutions of this compound. Thiazole-1,3,5-triazine derivatives have also been evaluated, with some showing excellent activity against Candida albicans and Candida glabrata, with MIC values lower than the standard drug fluconazole. nih.gov

Table 2: Antifungal Activity of Selected Heterocyclic Derivatives

| Compound Class | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Pyrazolecarboxamide-hydrazone (7g) | Gibberella zeae | Inhibition (%) at 50 mg/L | 50.32% | d-nb.info |

| Pyrazolecarboxamide-hydrazone (7i) | Gibberella zeae | Inhibition (%) at 50 mg/L | 49.05% | d-nb.info |

| 3,5-Dichlorobenzyl ester (5) | Botrytis cinerea | EC50 | 6.60 mg/L | nih.gov |

| 3,5-Dichlorobenzyl ester (5) | Rhizoctonia solani | EC50 | 1.61 mg/L | nih.gov |

| Thiazole-1,3,5-triazine (5) | Candida albicans | MIC | < 3.12 µg/mL | nih.gov |

| Thiazole-1,3,5-triazine (9) | Candida glabrata | MIC | < 3.12 µg/mL | nih.gov |

Structure-Activity Relationships in Antimicrobial Applications

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of this compound derivatives. The conversion of the hydrazide into different heterocyclic systems like pyrazoles or triazoles is a key determinant of activity. researchgate.netmdpi.com Furthermore, the nature and position of substituents on the aromatic rings play a significant role. mdpi.comd-nb.info

For antibacterial hydrazide-hydrazones, it has been shown that compounds bearing electron-donating groups tend to exhibit better activity than those with electron-withdrawing groups. mdpi.com In the case of antifungal pyrazole amides, a compound containing two 5-chloro-1,3-dimethyl-1H-pyrazole substructures proved highly active, as did a derivative incorporating a furan (B31954) moiety, indicating that the nature of the appended heterocyclic ring is critical. d-nb.info For antifungal thiazole-1,3,5-triazines, SAR analysis suggested that the presence of a di-hydrophobic fragment on the triazine ring is more important for activity than halogen substitutions on an attached aromatic amine. nih.gov This systematic modification of the core structure allows for the fine-tuning of antimicrobial efficacy.

Anti-inflammatory and Analgesic Activities

Hydrazide derivatives and the heterocyclic compounds derived from them, such as pyrazoles and pyridazinones, are well-documented for their anti-inflammatory and analgesic properties. mdpi.comnih.govnih.govscielo.br These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins. nih.govekb.eg

A study on a series of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides found several derivatives with potent anti-inflammatory and analgesic effects, comparable to standard drugs like indomethacin (B1671933) and aspirin. nih.gov Similarly, novel benzothiazole (B30560) derivatives bearing a carboxamide group, which can be derived from a hydrazide precursor, have shown significant inhibition of carrageenan-induced paw edema in rats. nih.gov For instance, compound 17c in one study reduced inflammation by up to 80% after three hours. nih.gov The analgesic activity of these compounds was also notable, with some derivatives showing effective doses (ED50) comparable to celecoxib. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Selected Derivatives

| Compound | Assay | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)...]acetamide (7c) | Carrageenan-induced paw edema | Anti-inflammatory activity | Equipotent to Indomethacin | nih.gov |

| [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)...]acetamide (7c) | p-Benzoquinone-induced writhing | Analgesic activity | Equipotent to Aspirin | nih.gov |

| Benzothiazole derivative (17c) | Carrageenan-induced paw edema | % Inhibition at 3h | 80% | nih.gov |

| Benzothiazole derivative (17i) | Carrageenan-induced paw edema | % Inhibition at 3h | 78% | nih.gov |

| Benzothiazole derivative (17c) | Analgesic Activity (Writhing test) | ED50 at 2h (µM/kg) | 89 | nih.gov |

| Benzothiazole derivative (17i) | Analgesic Activity (Writhing test) | ED50 at 2h (µM/kg) | 69 | nih.gov |

Anticancer and Antitumor Activities

The structural scaffolds derived from hydrazides, including pyrazolines and triazines, are of significant interest in oncology research for their potential as anticancer agents. nih.govmdpi.com The 3,5-disubstituted pyrazoline core, in particular, has been highlighted as a promising framework for designing new anticancer drugs. nih.gov These compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms of action. nih.gov

Derivatives of 1,3,5-triazine (B166579) (s-triazine), which can be synthesized from hydrazide precursors, have also been extensively studied for their antitumor properties. mdpi.comnih.govmdpi.com Several s-triazine derivatives have even been approved for clinical use in treating cancers. mdpi.comnih.gov Research into novel imamine-1,3,5-triazine derivatives has identified compounds with potent and selective activity against triple-negative breast cancer cells (MDA-MB-231). rsc.org For example, compound 4f from one such study demonstrated an IC50 value of 6.25 µM, which was significantly more potent than the parent compound, imatinib (B729) (IC50 = 35.50 µM). rsc.org Another study on 1,3,5-triazine-based pyrazole derivatives also reported compounds with excellent activity, targeting the epidermal growth factor receptor (EGFR). mdpi.com

Table 4: Anticancer Activity of Selected Triazine and Pyrazole Derivatives

| Compound Class/Name | Cancer Cell Line | Activity Measurement | Result (IC50) | Reference |

|---|---|---|---|---|

| Imamine-1,3,5-triazine (4f) | MDA-MB-231 (Breast) | IC50 | 6.25 µM | rsc.org |

| Imamine-1,3,5-triazine (4k) | MDA-MB-231 (Breast) | IC50 | 8.18 µM | rsc.org |

| Imatinib (Reference) | MDA-MB-231 (Breast) | IC50 | 35.50 µM | rsc.org |

| 1,3,5-triazine-pyrazole (15) | EGFR inhibition | IC50 | 305.1 nM | mdpi.com |

| 1,3,5-triazine-pyrazole (16) | EGFR inhibition | IC50 | 286.9 nM | mdpi.com |

| 1,3,5-triazine-pyrazole (17) | EGFR inhibition | IC50 | 229.4 nM | mdpi.com |

Other Reported Bioactivities

Beyond the primary pharmacological applications, derivatives of hydrazide compounds are often explored for a variety of other biological effects. This section details investigations into the antiviral, antioxidant, central nervous system (CNS) depressant, and nitrification inhibitory activities of compounds related to this compound.

Antiviral Activities

Based on the available research, there are no specific studies reporting on the antiviral activities of this compound derivatives. While related heterocyclic structures and other hydrazide derivatives have been evaluated for antiviral properties, data focusing specifically on the this compound scaffold is not present in the reviewed literature.

Antioxidant Activities

Hydrazone derivatives, often synthesized from hydrazides like this compound, are a class of compounds frequently investigated for their antioxidant potential. The ability of these molecules to scavenge free radicals is a key aspect of this activity. While direct studies on 3,5-dimethylbenzoylhydrazones are limited, research on the closely related 2,4-dimethylbenzoylhydrazone isomers provides significant insight into the potential structure-activity relationships.

Investigations into a series of 2,4-dimethylbenzoylhydrazone derivatives revealed that their antioxidant capacity is heavily influenced by the substitution pattern on the phenyl ring that is not part of the dimethylbenzoyl moiety. mdpi.com A crucial factor determining the antioxidant strength is the presence and number of hydroxyl (-OH) groups. mdpi.com It was consistently observed that derivatives with more hydroxyl groups exhibited higher antioxidant activity. mdpi.com Specifically, tri-hydroxy substituted analogues were found to be more potent radical scavengers than both di- and mono-hydroxy substituted derivatives. mdpi.com This suggests that the hydrogen-donating ability of the phenolic hydroxyl groups is fundamental to the radical scavenging mechanism.

The antioxidant potential of these compounds was quantified using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging and superoxide (B77818) anion radical scavenging tests. The results for selected 2,4-dimethylbenzoylhydrazone derivatives are detailed below, illustrating the potent activity of poly-hydroxylated compounds.

Table 1: In Vitro Antioxidant Activity of Selected 2,4-Dimethylbenzoylhydrazone Derivatives

| Compound Name (Derivative of 2,4-Dimethylbenzohydrazide) | DPPH Radical Scavenging IC₅₀ (µM) | Superoxide Anion Radical Scavenging IC₅₀ (µM) |

|---|---|---|

| N'-(2,3,4-Trihydroxybenzylidene)-2,4-dimethylbenzohydrazide | 11.21 ± 0.11 | 15.12 ± 0.11 |

| N'-(2,4,5-Trihydroxybenzylidene)-2,4-dimethylbenzohydrazide | 12.01 ± 0.13 | 17.21 ± 0.12 |

| N'-(3,4-Dihydroxybenzylidene)-2,4-dimethylbenzohydrazide | 14.12 ± 0.14 | 20.12 ± 0.13 |

| N'-(2,5-Dihydroxybenzylidene)-2,4-dimethylbenzohydrazide | 15.21 ± 0.12 | 22.34 ± 0.15 |

| N'-(4-Hydroxy-3-methoxybenzylidene)-2,4-dimethylbenzohydrazide | 45.12 ± 0.21 | 55.43 ± 0.21 |